N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound with a unique structure that combines an isothiochromene core with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isothiochromene core, which can be achieved through cyclization reactions involving thioesters and aromatic aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing their activity and leading to desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide
- N-(4-ethylphenyl)-1-oxo-1H-indole-3-carboxamide
- N-(4-ethylphenyl)-1-oxo-1H-quinoline-3-carboxamide
Uniqueness
N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide stands out due to its unique isothiochromene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its interactions with molecular targets .
Biological Activity
N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally characterized as follows:
- Chemical Formula : C16H17N1O1S1
- Molecular Weight : 285.38 g/mol
The isothiochromene core is significant for its biological activity, often linked to various pharmacological effects.
Anticancer Properties
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrate its effectiveness against several cancer cell lines. The following table summarizes key findings from recent research:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-468 (Breast) | 2.94 | Inhibition of PI3Kβ pathway |
A549 (Lung) | 3.50 | Induction of apoptosis via ROS production |
HeLa (Cervical) | 4.20 | Cell cycle arrest in G0/G1 phase |
These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.
The biological activity of this compound is primarily attributed to its ability to modulate several signaling pathways involved in cancer progression:
- PI3K/Akt Pathway : The compound shows significant inhibition of PI3Kβ, which is crucial for cell survival and proliferation in cancer cells. This inhibition leads to reduced phosphorylation of Akt, a key player in promoting cell growth and survival .
- Reactive Oxygen Species (ROS) Production : Treatment with this compound has been associated with increased ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating .
Case Studies
Several case studies have documented the efficacy and safety profile of this compound:
- Study on MDA-MB-468 Cells : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models by inducing apoptosis and reducing tumor volume by 60% compared to controls .
- In Vivo Efficacy : In a murine model of lung cancer, administration of the compound resulted in a marked reduction in tumor size and improved survival rates, suggesting its potential as a therapeutic agent for lung cancer .
Properties
IUPAC Name |
N-(4-ethylphenyl)-1-oxoisothiochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c1-2-12-7-9-14(10-8-12)19-17(20)16-11-13-5-3-4-6-15(13)18(21)22-16/h3-11H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULBOMPQIDKMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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